Organic Chemistry, Transition Metal Catalysis
Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It allows the connection of chemically distinct fragments using a palladium catalyst. Ethyl 5-(benzyloxy)-3-oxopentanoate serves as an organoboron reagent in SM coupling reactions.
For more details, you can refer to the review article by Lennox and Lloyd-Jones on the selection of boron reagents for Suzuki–Miyaura coupling .
Organic Synthesis, Catalysis
Ethyl 5-(benzyloxy)-3-oxopentanoate can undergo palladium-catalyzed hydrogenation to yield a specific product.
Ethyl 5-(benzyloxy)-3-oxopentanoate is a complex organic compound with the molecular formula and a CAS number of 64714-79-0. This compound features a benzyloxy group attached to a pentanoate backbone, which includes a ketone functional group. Its structure allows it to participate in various
While specific biological activity data for Ethyl 5-(benzyloxy)-3-oxopentanoate is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of 3-oxopentanoates have been investigated for their potential in medicinal chemistry, including anti-inflammatory and anti-cancer activities. The benzyloxy group may enhance lipophilicity, potentially improving bioavailability and pharmacological effects .
The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate can be approached through several methods:
Ethyl 5-(benzyloxy)-3-oxopentanoate has several applications in organic synthesis:
Interaction studies involving Ethyl 5-(benzyloxy)-3-oxopentanoate primarily focus on its reactivity in various chemical environments. Its ability to participate in multiple reaction pathways makes it an interesting candidate for studies involving catalysis and reaction mechanisms. Furthermore, its interactions with biological systems are under investigation to explore its potential therapeutic effects.
Ethyl 5-(benzyloxy)-3-oxopentanoate shares structural similarities with several related compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate | Methyl substitution | Enhanced steric hindrance affecting reactivity |
Ethyl 5-(methoxy)-3-oxopentanoate | Methoxy group | Different electronic properties due to methoxy group |
Ethyl 5-(phenoxy)-3-oxopentanoate | Phenoxy substitution | Potentially different biological activity profiles |
Ethyl 5-(benzyloxy)-3-oxopentanoate is unique due to its specific benzyloxy substitution, which may influence both its chemical reactivity and biological activity compared to other derivatives.